1,1-Dioxo-2-phenylthietan-3-amine;hydrochloride
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Overview
Description
1,1-Dioxo-2-phenylthietan-3-amine;hydrochloride is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2-phenylthietan-3-amine;hydrochloride typically involves the reaction of phenylthietan-3-amine with an oxidizing agent to introduce the dioxo groups. The reaction conditions often require a controlled environment to ensure the correct formation of the dioxo groups without over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and specific solvents can also play a crucial role in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-2-phenylthietan-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo groups back to sulfide groups.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylthietan-3-amine derivatives.
Scientific Research Applications
1,1-Dioxo-2-phenylthietan-3-amine;hydrochloride has several applications in scientific research:
Chemistry: Used
Properties
IUPAC Name |
1,1-dioxo-2-phenylthietan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c10-8-6-13(11,12)9(8)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKDONBGQIKWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(S1(=O)=O)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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